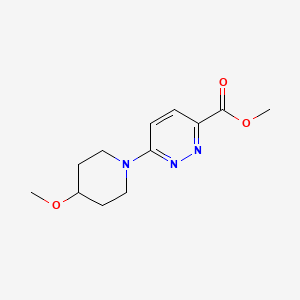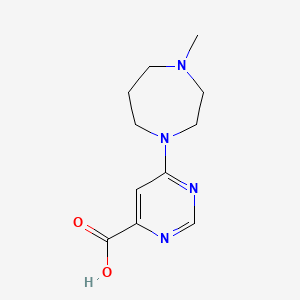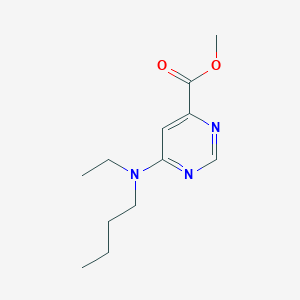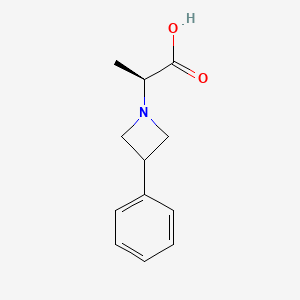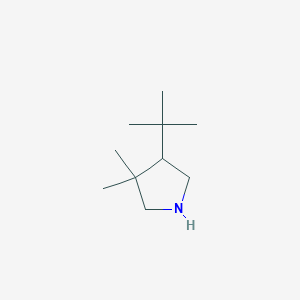
4-Tert-butyl-3,3-diméthylpyrrolidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Tert-butyl-3,3-dimethylpyrrolidine” can be represented by the InChI code:1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 . Physical And Chemical Properties Analysis
“4-Tert-butyl-3,3-dimethylpyrrolidine” has a molecular weight of 214.31 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthèse organique
4-Tert-butyl-3,3-diméthylpyrrolidine : est un composé précieux en synthèse organique, en particulier dans la synthèse de molécules complexes. Son groupe tert-butyle encombrant peut influencer l'issue stérique des réactions, ce qui en fait un ligand utile en catalyse asymétrique . Ce composé peut également servir de groupe protecteur pour les amines, qui peuvent être déprotégées sélectivement en présence d'autres groupes fonctionnels.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-3,3-dimethylpyrrolidine is not fully understood. It is believed to act as a Lewis acid, which means that it can form a covalent bond with a proton and act as a catalyst in a reaction. It is also believed to form stable carbocations, which can then be used as intermediates in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Tert-butyl-3,3-dimethylpyrrolidine are not well understood. It is believed to be non-toxic and non-irritant, and it has been shown to be non-mutagenic in some studies. However, it has not been extensively studied and more research is needed to determine its potential effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Tert-butyl-3,3-dimethylpyrrolidine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and handle. It has a low toxicity and is non-irritant, making it safe to use in the lab. Additionally, it is a good catalyst for organic synthesis and can be used in a variety of reactions. However, it is a relatively expensive compound and its use can be limited by its cost.
Orientations Futures
There are several potential future directions for the use of 4-Tert-butyl-3,3-dimethylpyrrolidine. It could be used as a catalyst in the synthesis of more complex compounds, such as peptides and peptidomimetics. It could also be used to synthesize new organic dyes and pigments. Additionally, it could be used in the synthesis of more complex heterocyclic compounds, such as those found in drugs and other compounds. Finally, it could be used to synthesize new organic acids and esters.
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2,3)8-6-11-7-10(8,4)5/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKDENYLMGGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


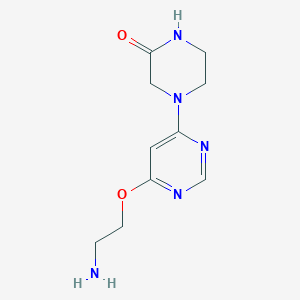

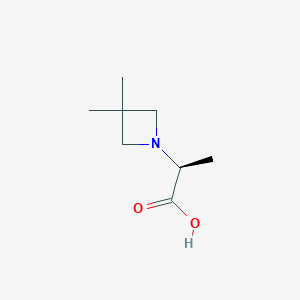
![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)
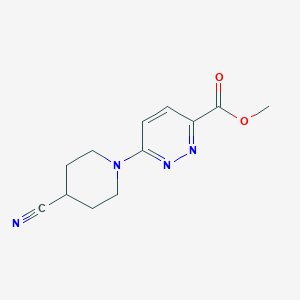

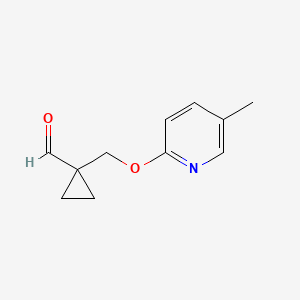
![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)


